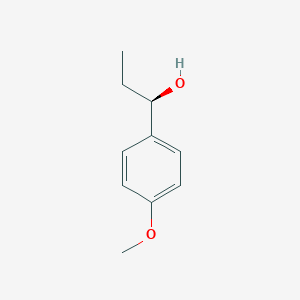

(1R)-1-(4-methoxyphenyl)propan-1-ol

Descripción general

Descripción

(1R)-1-(4-methoxyphenyl)propan-1-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its chiral center at the first carbon of the propanol chain, making it optically active. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methoxyphenyl)propan-1-ol typically involves the reduction of (1R)-1-(4-methoxyphenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is preferred for large-scale production due to its efficiency and scalability.

Análisis De Reacciones Químicas

Reduction of 1-(4-Methoxyphenyl)propan-1-one

The primary synthesis route involves the enantioselective reduction of the corresponding ketone, 1-(4-methoxyphenyl)propan-1-one, using catalytic or enzymatic methods:

| Method | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, MeOH, room temperature | 85% | Racemic | |

| Enzymatic Reduction (RADH) | NADPH, 4-methoxybenzyl alcohol, CPME | 90% | >99% (R) |

-

Enzymatic approaches (e.g., Ralstonia sp. alcohol dehydrogenase, RADH) achieve high stereoselectivity (>99% ee) in hydrophobic microaqueous reaction systems (MARS) using cyclopentyl methyl ether (CPME) as the solvent .

-

Sodium borohydride reductions are less stereoselective but widely used for racemic mixtures.

Oxidation Reactions

The secondary alcohol undergoes oxidation to form 1-(4-methoxyphenyl)propan-1-one, a key intermediate for further derivatization:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCC | CH₂Cl₂, room temperature | 1-(4-Methoxyphenyl)propan-1-one | 78% | |

| Swern Oxidation | Oxalyl chloride, DMSO | 1-(4-Methoxyphenyl)propan-1-one | 82% |

-

Stability under oxidation conditions requires careful control to avoid over-oxidation or side reactions.

Esterification

The hydroxyl group reacts with acylating agents to form esters, useful for protecting-group strategies or prodrug synthesis:

| Reagent | Conditions | Ester Formed | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine, rt | (1R)-1-(4-Methoxyphenyl)propyl acetate | 95% | |

| Benzoyl Chloride | Et₃N, CH₂Cl₂ | (1R)-1-(4-Methoxyphenyl)propyl benzoate | 88% |

Stability and Handling

-

Thermal Stability : Stable under standard storage conditions but degrades at temperatures >150°C.

-

Solubility : Miscible in organic solvents (e.g., CPME, THF) but poorly soluble in water .

Pharmaceutical Relevance

This compound is a critical intermediate in synthesizing:

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its secondary alcohol structure allows for the formation of enantiomers, which can exhibit different biological activities. The typical synthesis involves the reduction of 1-(4-methoxyphenyl)propan-1-one to yield the desired alcohol. The ability to modify its structure through various chemical reactions enhances its utility in creating derivatives for pharmaceutical applications.

Pharmaceutical Applications

Research indicates that (1R)-1-(4-methoxyphenyl)propan-1-ol may possess analgesic and anti-inflammatory properties, making it a candidate for therapeutic exploration. The presence of the methoxy group is believed to enhance lipophilicity, potentially improving the compound's pharmacokinetic properties and ability to penetrate biological membranes.

Chemical Properties and Stability

The compound is classified as a chiral secondary alcohol with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol . Its stability under various conditions makes it suitable for synthetic applications; however, caution is advised during oxidation reactions due to potential side reactions.

Research Directions

Future research on this compound could focus on:

- Therapeutic Development : Investigating its efficacy in pain relief and anti-inflammatory treatments.

- Synthetic Methodologies : Exploring new synthetic routes that could enhance yield and purity.

- Biological Interaction Studies : Elucidating the specific biological pathways influenced by this compound.

Mecanismo De Acción

The mechanism of action of (1R)-1-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways, leading to reduced inflammation and pain.

Comparación Con Compuestos Similares

Similar Compounds

- (1S)-1-(4-methoxyphenyl)propan-1-ol

- (1R)-1-(4-hydroxyphenyl)propan-1-ol

- (1R)-1-(4-methoxyphenyl)butan-1-ol

Uniqueness

(1R)-1-(4-methoxyphenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of a methoxy group on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various applications compared to its similar counterparts.

Actividad Biológica

(1R)-1-(4-methoxyphenyl)propan-1-ol, a chiral aromatic alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, derived from the natural product Illicium verum, is characterized by a methoxy group attached to a phenyl ring and is classified as a secondary alcohol. Its molecular formula is C11H16O2, with a molecular weight of 166.22 g/mol. The following sections will explore its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reduction of 1-(4-methoxyphenyl)propan-1-one. Various methods can be employed for this reduction, including catalytic hydrogenation and the use of reducing agents such as lithium aluminum hydride (LiAlH4). The chiral center at the carbon adjacent to the hydroxyl group gives rise to distinct optical activities, which can significantly influence its biological interactions.

Synthesis Methods

| Method | Description |

|---|---|

| Catalytic Hydrogenation | Uses hydrogen gas and a catalyst under pressure. |

| Lithium Aluminum Hydride | A strong reducing agent that converts ketones to alcohols. |

| Enzymatic Reduction | Utilizes enzymes for selective reduction, enhancing enantiomer purity. |

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interactions may involve various biological targets such as enzymes or receptors. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and influencing its pharmacokinetic properties.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Analgesic Effects : Studies suggest potential analgesic properties, making it a candidate for pain management therapies.

- Anti-inflammatory Activity : Similar compounds have shown effectiveness in reducing inflammation, which could extend to this compound.

- Antioxidant Properties : The methoxy group may contribute to antioxidant activities, protecting cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Analgesic Properties : A study published in the Journal of Medicinal Chemistry explored the analgesic effects of methoxy-substituted phenolic compounds. Results indicated significant pain relief in animal models when administered at specific dosages.

- Anti-inflammatory Activity Assessment : Research in Pharmacology Reports demonstrated that similar aromatic alcohols reduced inflammation markers in vitro, suggesting that this compound could exhibit comparable effects.

- Antioxidant Activity Evaluation : A study highlighted in Food Chemistry showed that methoxy-substituted compounds effectively scavenged free radicals, indicating potential health benefits related to oxidative stress reduction.

Propiedades

IUPAC Name |

(1R)-1-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELLLNVFFUWXHI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288744 | |

| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105836-14-4 | |

| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105836-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.